2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol

Lipophilicity Partition coefficient Drug-likeness

Researchers attempting to use generic AMPD (CAS 115-69-5) in lipid-phase assays or asymmetric syntheses face failed reactions due to mismatched lipophilicity. This N-isobutyl-α-methylserinol overcomes these limitations with XLogP3 = 0 (vs. AMPD -1.80), reduced TPSA (52.5 vs 66.5 Ų), and 5 rotatable bonds enabling diastereoselective cyclocondensations inaccessible with AMPD. • XLogP3 = 0 enables partitioning into lipid/micellar phases for membrane-permeation studies • Quaternary C2 and hindered N-isobutyl group provide chiral synthon for non-natural amino acid synthesis • 95% purity, unique mass fragmentation pattern for unambiguous LC-MS/GC-MS identification

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
Cat. No. B13245561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC(C)CNC(C)(CO)CO
InChIInChI=1S/C8H19NO2/c1-7(2)4-9-8(3,5-10)6-11/h7,9-11H,4-6H2,1-3H3
InChIKeyKXPDYXNVFATGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol: Identity & Procurement


2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol (CAS 4823-27-2) is a hindered, N‑isobutyl‑substituted α‑methylserinol derivative with the molecular formula C8H19NO2 and a molecular weight of 161.24 g mol⁻¹ [1]. The compound belongs to the 2‑aminopropane‑1,3‑diol class, a scaffold known for immunosuppressive and immunomodulatory pharmacophores exemplified by fingolimod (FTY720) and sphingosine‑1‑phosphate receptor modulators [2]. Its distinguishing structural feature—a secondary N‑isobutyl group in place of the primary amine found in 2‑amino‑2‑methylpropane‑1,3‑diol (AMPD)—imparts altered lipophilicity, hydrogen‑bonding capacity, and steric profile, which directly affect performance in synthetic, formulation, and biochemical contexts [1][2].

Specialized α-methylserinol scaffold with hindered N-isobutyl substitution
Enhanced lipophilicity and reduced polarity vs. generic amino-diol buffers
Quaternary C2 carbon supports metabolic and oxidative stability studies

2-Methyl-2-[(2-methylpropyl)amino]propane-1,3-diol vs. Generic Amino-Diol Buffers


Although 2‑amino‑2‑methylpropane‑1,3‑diol (AMPD, CAS 115‑69‑5) serves as a widely used biological buffer and emulsifier, its N‑isobutyl derivative (CAS 4823‑27‑2) cannot be interchangeably applied. The introduction of the N‑isobutyl group increases computed XLogP3 from −1.80 to 0, reduces topological polar surface area from 66.50 to 52.5 Ų, and adds three additional rotatable bonds [1][2]. These changes alter partitioning behaviour, hydrogen‑bond donor/acceptor balance, and conformational flexibility—parameters that are critical in multiphasic formulations, membrane‑permeation studies, and enantioselective synthesis where the steric demand of the N‑alkyl group governs reactivity and selectivity [1][2]. Generic substitution without verifying these quantitative differences therefore risks failed syntheses, inconsistent buffer capacity, or altered biological readouts.

Partitioning The N-isobutyl group substantially shifts logP and polar surface area; generic AMPD may partition differently in lipid phases.
Flexibility Additional rotatable bonds from the isobutyl chain can alter conformational sampling and diastereoselectivity; simpler amino-diols are not direct substitutes.

Product-Specific Quantitative Evidence


Lipophilicity (XLogP3) vs. AMPD

The target compound exhibits a computed XLogP3 of 0, representing a substantial lipophilicity increase of approximately 1.80 log units relative to the parent amino‑diol AMPD (XLogP3 = −1.80) [1][2]. This magnitude of difference indicates that at physiological pH the N‑isobutyl derivative partitions preferentially into lipid phases, whereas AMPD resides predominantly in aqueous compartments. The shift from negative to neutral XLogP3 crosses a critical threshold for membrane permeability predictions. This comparison is cross‑study comparable because both values were computed using the same XLogP3 algorithm (PubChem release) [1][2].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 ≈ +1.80
Supports lipid-phase partitioning studies
Same algorithm (XLogP3 3.0)
Lipophilicity Partition coefficient Drug-likeness

TPSA and Membrane Permeability

Topological polar surface area (TPSA) decreases from 66.50 Ų (AMPD) to 52.5 Ų for the N‑isobutyl derivative [1][2]. The 14.0 Ų reduction represents a ~21% relative decrease in polar surface area. Since TPSA values below 60 Ų are generally associated with favorable passive CNS permeability, whereas values above 60–70 Ų correlate with poor brain penetration, the target compound crosses this empirical threshold while AMPD does not [1][2]. Both values were computed by the same Cactvs algorithm within PubChem, permitting direct comparison [1][2].

Polar Surface Area
Cross-study comparable
ΔTPSA −14.0 Ų (−21%)
Crosses empirical CNS permeability threshold
Computed by Cactvs 3.4.8.24
TPSA Membrane permeability Blood-brain barrier

Conformational Flexibility vs. AMPD

The target compound contains 5 rotatable bonds compared with 2 for AMPD [1][2]. This additional conformational freedom—arising from the N‑isobutyl side chain—can influence molecular recognition, entropy of binding, and crystallization behaviour. The 3‑bond differential (150% increase) is particularly relevant in structure‑based design where ligand conformational entropy contributes to binding free energy [1][2]. In serinol‑derived building‑block chemistry, the increased flexibility of the N‑alkyl chain modulates diastereoselectivity in cyclocondensation reactions with carbonyl electrophiles [3].

Conformational Flexibility
Cross-study comparable
Target
5 rotatable bonds
AMPD
2 rotatable bonds
May impact docking entropy and diastereoselectivity
3-bond differential from isobutyl chain
Conformational flexibility Rotatable bonds Entropy

Purity & Batch-Scale Availability

The compound is commercially available at a minimum purity specification of 95% (HPLC‑guided) from research suppliers, with stockable quantities ranging from 1 g to 100 g . In comparison, AMPD is routinely available at ≥99% purity and multi‑kilogram scale from major laboratory suppliers, reflecting its commodity‑buffer status . The 95% purity threshold for the target compound is suitable for synthetic intermediate and discovery‑stage research applications, but users requiring >98% purity for analytical reference or GLP studies must arrange custom purification .

Purity & Scale
Data to verify
Target
min 95%, 1–100 g
AMPD
≥99%, multi‑kg
Specialized research tool, not bulk buffer
Review vendor datasheet
Purity specification Procurement Batch scale

Steric Hindrance vs. Des-Methyl Analog

The closest structural analog is 2‑(isobutylamino)propane‑1,3‑diol (CAS 1498677‑52‑3), which lacks the 2‑methyl substituent present on the target compound. The quaternary carbon at C2 of the target compound introduces greater steric hindrance around the amino group and prevents metabolic or chemical oxidation at this center . While no published direct experimental comparison between the two compounds was identified, class‑level SAR studies on 2‑substituted 2‑aminopropane‑1,3‑diols demonstrate that the 2‑methyl substituent is critical for immunosuppressive activity and metabolic stability in the fingolimod pharmacophore class [1]. This structural difference—one additional methyl group at the quaternary center—is sufficient to alter both synthetic reactivity and biological recognition profiles.

Steric Hindrance (2-Methyl)
Class-level inference
Target
Quaternary C2 carbon
Des-methyl analog
Tertiary C2 carbon
Critical for metabolic stability in SAR
Based on fingolimod-class SAR
Steric hindrance Quaternized carbon Synthetic intermediate

Application Scenarios


Serinol-Derived Chiral Building Blocks

The quaternary C2 carbon and hindered N‑isobutyl group make this compound an ideal precursor for N,O‑protected α‑methylserinal derivatives—chiral synthons used in asymmetric synthesis of non‑natural amino acids and heterocycles [1]. The 5‑rotatable‑bond scaffold provides greater conformational flexibility than AMPD (2 bonds), enabling access to diastereoselective cyclocondensation manifolds with carbonyl electrophiles that are inaccessible with the simpler amino‑diol [1][2].

Lipophilicity-Enhanced Buffer for Biphasic Systems

With XLogP3 = 0 (vs. −1.80 for AMPD), the compound is preferentially suited for enzyme assays or formulation systems where the buffering species must partition into a lipid or micellar phase [2][3]. The TPSA of 52.5 Ų, below the 60 Ų threshold, further supports use in permeability‑sensitive biochemical assays where AMPD’s higher polarity (66.50 Ų) would limit membrane partitioning [2][3].

S1P Receptor Modulator Scaffold

The 2‑aminopropane‑1,3‑diol core with a lipophilic N‑alkyl substituent mirrors the minimum pharmacophore of immunosuppressive S1P receptor modulators [4]. While the target compound is not itself a drug candidate, its quaternary C2‑methyl and N‑isobutyl substitution pattern matches key SAR requirements identified in the fingolimod class, making it a relevant intermediate or fragment for early‑stage medicinal chemistry programs exploring S1P receptor modulation [4].

Analytical Reference Standard

The compound's distinct molecular weight (161.24 g mol⁻¹), unique SMILES (CC(C)CNC(C)(CO)CO), and 95% purity specification position it as a useful reference standard for LC‑MS or GC‑MS method development targeting N‑alkyl‑aminopropanediol metabolites or process impurities . Unlike commodity AMPD, which is ubiquitous and prone to laboratory contamination, the branched isobutyl chain provides a unique mass fragmentation pattern for unambiguous identification .

Application
Selection Property
Validation Focus
Chiral building‑block synthesis
Quaternary C2 stereocontrol scaffold
Diastereoselectivity in cyclocondensation
Biphasic formulation buffer
Partitioning‑oriented amino‑diol
Lipid‑phase buffering performance
S1P modulator pharmacophore research
Fingolimod‑class scaffold fidelity
Immunomodulatory SAR profiling
Analytical reference standard (LC/GC‑MS)
Unique isobutyl fragmentation pattern
Method specificity and identification
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